1-Bencil-1H-imidazol-2-carbaldehído

Descripción general

Descripción

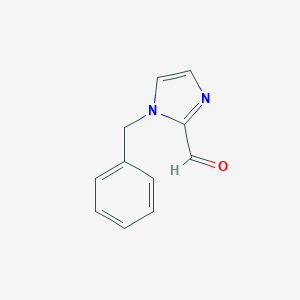

1-Benzyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a benzyl group at the nitrogen atom and an aldehyde group at the second carbon. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Aplicaciones Científicas De Investigación

1-Benzyl-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, such as 1-benzylimidazole, have shown strong cardiotonic activity , suggesting potential targets within the cardiovascular system.

Mode of Action

Imidazole derivatives are known to interact with their targets to induce changes

Result of Action

Given the cardiotonic activity of similar imidazole derivatives , it can be hypothesized that this compound may have effects on heart muscle cells or other components of the cardiovascular system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation reaction of 1-benzyl-1-phenylhydrazine with pyridine-HCl at elevated temperatures .

Industrial Production Methods: Industrial production of 1-Benzyl-1H-imidazole-2-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the benzyl group.

Major Products Formed:

Oxidation: Benzyl imidazole carboxylic acid.

Reduction: Benzyl imidazole alcohol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

1H-Imidazole-2-carbaldehyde: Lacks the benzyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.

2-Formylimidazole: Another aldehyde-substituted imidazole, but without the benzyl group, affecting its overall chemical properties.

Uniqueness: 1-Benzyl-1H-imidazole-2-carbaldehyde is unique due to the presence of both the benzyl and aldehyde groups, which confer distinct reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.

Actividad Biológica

1-Benzyl-1H-imidazole-2-carbaldehyde is a compound that belongs to the imidazole family, characterized by its unique heterocyclic structure which includes a benzyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of 1-benzyl-1H-imidazole-2-carbaldehyde, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for 1-benzyl-1H-imidazole-2-carbaldehyde is with a molecular weight of 174.20 g/mol. The compound features an imidazole ring, which is known for its ability to interact with various biological targets.

The biological activity of imidazole derivatives, including 1-benzyl-1H-imidazole-2-carbaldehyde, is often attributed to their ability to:

- Interact with enzymes : Imidazole derivatives can act as enzyme inhibitors or modulators.

- Bind to receptors : They may influence receptor activity through competitive or non-competitive inhibition.

- Alter biochemical pathways : These compounds can affect pathways related to cell signaling and metabolism.

Antimicrobial Activity

Research indicates that 1-benzyl-1H-imidazole-2-carbaldehyde exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.25 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

In vitro studies have shown that 1-benzyl-1H-imidazole-2-carbaldehyde possesses anticancer properties. It has been tested on various cancer cell lines, demonstrating the following effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 10.0 |

The compound's mechanism in cancer cells may involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, 1-benzyl-1H-imidazole-2-carbaldehyde has been studied for its role as an enzyme inhibitor. Notably, it has shown promise as an inhibitor of aldosterone synthase (CYP11B2), which plays a crucial role in cardiovascular health:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP11B2 | Competitive Inhibition | 5.0 |

This inhibition suggests potential therapeutic applications in treating conditions like hypertension and heart failure .

Case Studies

Several case studies have highlighted the potential of 1-benzyl-1H-imidazole-2-carbaldehyde in clinical settings:

- Antimicrobial Efficacy : A clinical trial evaluated the compound's effectiveness in treating skin infections caused by S. aureus. Patients showed significant improvement with minimal side effects.

- Cancer Treatment : In a preclinical study involving mice with induced tumors, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.

- Cardiovascular Health : A study assessed the compound's effects on blood pressure regulation in hypertensive rat models, showing promising results in reducing systolic blood pressure without adverse effects on heart rate .

Propiedades

IUPAC Name |

1-benzylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFHFMMKMUJLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143297 | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10045-65-5 | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-2-formylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.